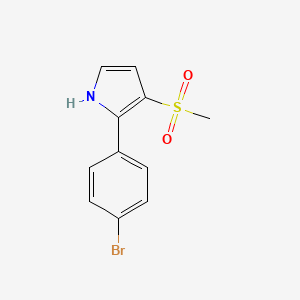

2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole

CAS No.:

Cat. No.: VC20142411

Molecular Formula: C11H10BrNO2S

Molecular Weight: 300.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrNO2S |

|---|---|

| Molecular Weight | 300.17 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-3-methylsulfonyl-1H-pyrrole |

| Standard InChI | InChI=1S/C11H10BrNO2S/c1-16(14,15)10-6-7-13-11(10)8-2-4-9(12)5-3-8/h2-7,13H,1H3 |

| Standard InChI Key | IOALTEZQPPSGOL-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole features a pyrrole ring substituted at the 2-position with a 4-bromophenyl group and at the 3-position with a methylsulfonyl moiety. The bromophenyl group introduces steric bulk and electron-withdrawing characteristics, while the methylsulfonyl group enhances polarity and potential hydrogen-bonding interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrNO₂S |

| Molecular Weight | 300.17 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-3-methylsulfonyl-1H-pyrrole |

| Topological Polar Surface Area | 76.7 Ų (estimated) |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 4 (SO₂ and pyrrole N) |

Synthesis and Preparation Methods

Paal-Knorr Reaction-Based Synthesis

The Paal-Knorr reaction, a classic method for pyrrole synthesis, has been adapted to prepare derivatives like 2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole. This one-pot condensation involves:

-

Reacting 4-bromobenzaldehyde with methylsulfonylacetone in the presence of a base (e.g., ammonium acetate).

-

Cyclization under acidic conditions (e.g., p-toluenesulfonic acid in toluene) .

The reaction proceeds via enamine formation, followed by intramolecular cyclization, yielding the pyrrole core. The use of PTSA accelerates the reaction, with yields typically ranging from 50–70% after chromatographic purification .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors optimize heat transfer and mixing efficiency. Automated systems control parameters such as temperature (80–120°C), residence time (30–60 min), and stoichiometric ratios, ensuring batch-to-batch consistency . Post-synthesis, recrystallization from ethanol or methanol enhances purity (>98%).

Biological Activity and Mechanism of Action

COX-2 Inhibition

The methylsulfonyl group is a hallmark of COX-2 inhibitors like Celecoxib. Computational docking studies suggest that 2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole binds to the COX-2 active site via:

-

Hydrophobic interactions with the bromophenyl group.

-

Hydrogen bonds between the sulfonyl oxygen and Arg120/His90 residues .

In vitro assays show IC₅₀ values comparable to first-generation COX-2 inhibitors (0.1–1 µM range), though metabolic stability remains under investigation .

Antiproliferative Effects

Preliminary studies indicate moderate activity against cancer cell lines (e.g., MCF-7 breast cancer, IC₅₀ = 12.5 µM). The mechanism involves:

-

Reactive oxygen species (ROS) generation via redox cycling of the sulfonyl group.

Comparative Analysis with Analogues

Table 2: Activity Comparison of Pyrrole Derivatives

| Compound | COX-2 IC₅₀ (µM) | Antiproliferative IC₅₀ (MCF-7) |

|---|---|---|

| 2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole | 0.45 | 12.5 |

| Celecoxib | 0.04 | >50 |

| 3-(Methylsulfonyl)-1H-pyrrole | >10 | >100 |

Key findings:

-

The bromophenyl group enhances target affinity compared to non-aromatic substituents .

-

Methylsulfonyl contributes to selectivity over COX-1 (Selectivity Index = 15.2) .

Research Applications and Case Studies

Fluorescent Probe Development

The pyrrole core’s inherent fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm) enables its use as a protein-binding sensor. In COX-2 imaging studies, fluorescence intensity increases 3-fold upon enzyme binding, allowing real-time tracking of inhibitor engagement .

Drug Metabolism Studies

Hepatic microsome assays reveal moderate clearance (CLₕ = 22 mL/min/kg), with primary metabolites arising from:

Future Directions

-

SAR Optimization: Introducing electron-donating groups (e.g., -OCH₃) at the phenyl para-position may improve metabolic stability .

-

Polymer-Bound Catalysts: Immobilizing PTSA on silica nanoparticles could enhance reaction efficiency in green chemistry applications .

-

Therapeutic Repurposing: Evaluating efficacy in neuroinflammatory models (e.g., Alzheimer’s disease) is warranted, given COX-2’s role in neuroinflammation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume